molecular formula C12H23NO2S2 B7584116 4-(2-Methylsulfonylethyl)-1-thia-4-azaspiro[5.5]undecane

4-(2-Methylsulfonylethyl)-1-thia-4-azaspiro[5.5]undecane

Cat. No.: B7584116
M. Wt: 277.5 g/mol
InChI Key: VNCGXOXVPJHROV-UHFFFAOYSA-N
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Description

4-(2-Methylsulfonylethyl)-1-thia-4-azaspiro[5.5]undecane, commonly known as "MSEA-1," is a chemical compound that has been the focus of scientific research in recent years. It belongs to the class of spirocyclic compounds and has been found to have potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of MSEA-1 is not fully understood, but it is believed to act through the inhibition of certain enzymes involved in cellular processes. Specifically, MSEA-1 has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
MSEA-1 has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the formation of new blood vessels (angiogenesis) that are necessary for tumor growth. MSEA-1 has also been found to have anti-inflammatory effects, which may contribute to its antibacterial activity.

Advantages and Limitations for Lab Experiments

One advantage of MSEA-1 is its broad range of biological activities, which makes it a potentially useful compound for a variety of research applications. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to develop targeted therapies based on this compound.

Future Directions

There are several potential future directions for research on MSEA-1. One area of interest is the development of more targeted therapies based on its mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MSEA-1, as well as its potential applications in other areas of medicine. Finally, the synthesis of analogs of MSEA-1 may lead to the development of compounds with even greater biological activity and specificity.

Synthesis Methods

MSEA-1 can be synthesized by the reaction of 1,4-dithiane-2,5-diol with 1,4-diazabicyclo[2.2.2]octane in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate spirocyclic compound, which is subsequently treated with methylsulfonyl chloride to yield the final product.

Scientific Research Applications

MSEA-1 has been found to exhibit a range of biological activities, including antitumor, antibacterial, and antifungal properties. It has been studied extensively in the context of cancer research, where it has been shown to inhibit the growth of various cancer cell lines. Additionally, MSEA-1 has been found to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Properties

IUPAC Name

4-(2-methylsulfonylethyl)-1-thia-4-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S2/c1-17(14,15)10-8-13-7-9-16-12(11-13)5-3-2-4-6-12/h2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCGXOXVPJHROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN1CCSC2(C1)CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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